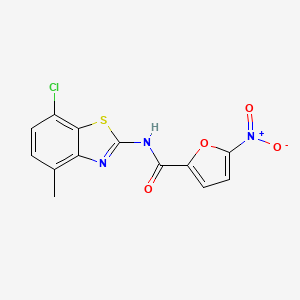

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Descripción

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 7 and a methyl group at position 2. The 5-nitrofuran-2-carboxamide moiety is linked to the benzothiazole via an amide bond.

Propiedades

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O4S/c1-6-2-3-7(14)11-10(6)15-13(22-11)16-12(18)8-4-5-9(21-8)17(19)20/h2-5H,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAXYSURWOGZKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves multiple steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4-methyl-2-aminothiophenol with chloroacetyl chloride under acidic conditions.

Nitration of Furan: The furan ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Coupling Reaction: The benzothiazole derivative is then coupled with the nitrated furan derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The chlorine atom on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide exhibits significant anticancer activity against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis through several mechanisms.

Mechanisms of Action:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by affecting mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : Treatment with this compound results in S-phase arrest in cancer cells, inhibiting their proliferation.

Case Study Data:

A study evaluated the anticancer activity of this compound against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using MTT assays. The results showed significant inhibition of cell proliferation:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| N-(7-chloro-4-methyl...) | A431 | 35.01 |

| N-(7-chloro-4-methyl...) | A549 | 39.22 |

| Doxorubicin | A431 | 0.62 |

These findings suggest that this compound has promising potential as an anticancer agent compared to established treatments like doxorubicin.

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against various pathogens. It exhibits significant antibacterial effects, making it a candidate for further research in infectious disease treatment.

Efficacy Against Bacteria:

A study assessed the antimicrobial efficacy using the well diffusion method:

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| N-(7-chloro-4-methyl...) | E. coli | 10.5 | 280 |

| N-(7-chloro-4-methyl...) | S. aureus | 13 | 265 |

| N-(7-chloro-4-methyl...) | B. cereus | 16 | 230 |

These results indicate that the compound could serve as a potential candidate for drug development targeting bacterial infections.

Mecanismo De Acción

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes such as topoisomerases and kinases.

Pathways Involved: Inhibition of DNA replication and repair pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Variations

The compound shares a core scaffold with several analogues, differing in substituents on the benzothiazole ring and the carboxamide-linked group. Key structural variations and their impacts are summarized below:

Key Observations:

- Halogen Substitution : Chlorine at position 7 (target compound) versus 4,5 or 4,7 positions (CBK277757, ) alters steric and electronic properties. Chlorine’s electron-withdrawing nature may enhance binding to enzymatic targets .

- Alkoxy vs. Alkyl Groups : CBK77 (6-ethoxy) exhibits potent UPS inhibition, while CBK07 (4-methoxy) is less active, suggesting substitution position and bulk influence efficacy .

- Amino Substitution: CBK277756 (6-NH₂) lacks reported activity, possibly due to reduced membrane permeability or altered electronic interactions .

Ubiquitin-Proteasome System (UPS) Inhibition

- CBK77 (6-ethoxy derivative) demonstrates potent UPS impairment (EC₅₀ = 4.3 µM) and cytotoxicity, attributed to its ability to penetrate cells and disrupt proteasomal degradation. In contrast, CBK07 (4-methoxy) shows negligible activity at low concentrations, likely due to reduced cell permeability .

- The target compound’s 7-chloro-4-methyl substitution may balance lipophilicity and electronic effects, but direct UPS activity data are unavailable.

Sortase Inhibition

- Compounds with the N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide scaffold (e.g., compounds 3 and 4 in ) inhibit sortase enzymes (IC₅₀ = 30–70 µg/mL). Activity depends on substituents:

- Compound 3 (N-3-pyridylmethyl, 6-ethyl) and Compound 4 (benzyl, 5-methoxy) are bioisosteres, highlighting the tolerance for aromatic and heteroaromatic groups in enzyme binding .

- The nitrofuran moiety is critical for activity, as it is enriched in bioactive hits despite low representation in screening libraries .

Structure-Activity Relationships (SAR)

- Critical Substituents :

- Chlorine at position 7 (target) vs. 4,5 (CBK277757) may alter target selectivity.

- Ethoxy/methoxy groups at position 6 or 4 modulate potency, with 6-substitution favoring activity .

- Lipophilicity : Methyl (target) and ethyl (CBK77) groups enhance membrane permeability compared to polar groups like NH₂ (CBK277756) .

Actividad Biológica

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

The synthesis of this compound involves several key steps:

- Formation of the Benzothiazole Core : The benzothiazole ring is synthesized from 2-aminothiophenol and carbon disulfide under basic conditions, followed by oxidation.

- Amidation : The chlorinated benzothiazole is coupled with 5-nitrofuran-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Studies indicate that compounds with similar structures exhibit significant inhibition against various bacterial strains and fungi. For instance, derivatives of benzothiazole have been reported to possess notable antibacterial properties with minimal inhibitory concentrations (MIC) ranging from 0.08 μM to 0.32 μM against specific pathogens .

Anticancer Potential

Research into the anticancer properties of this compound is ongoing. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, influencing pathways involved in cell proliferation and apoptosis. The unique structural characteristics of the compound allow for interactions with specific molecular targets that could lead to significant therapeutic effects in cancer treatment.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their function and disrupting metabolic pathways essential for microbial growth or cancer cell survival.

- Receptor Modulation : It may also interact with receptors involved in signal transduction pathways, potentially altering cellular responses to external stimuli .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| N-(4-chlorophenyl)-1,3-benzothiazole-2-carboxamide | Structure | Antimicrobial | 10.3 ± 2.6 |

| N-(7-chloro-4-methylbenzothiazole)-4-methylbenzamide | Structure | Anticancer | 9.2 ± 1.5 |

| N-(7-chloro-4-methylbenzo[d]thiazole)-4-(dipropylsulfamoyl)benzamide | Structure | Antifungal | 11.1 ± 1.8 |

The presence of both benzothiazole and nitrofuran moieties in this compound may confer distinct biological activities compared to its analogs, enhancing its potential therapeutic applications .

Case Studies

Recent studies have highlighted the efficacy of similar benzothiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting that modifications in the benzothiazole structure can enhance antimicrobial potency.

- Anticancer Activity : Research involving a derivative showed promising results in inhibiting tumor growth in vivo, indicating that further exploration into this compound's analogs could yield effective cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.